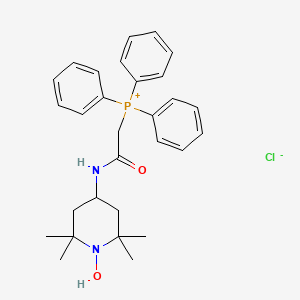

Mito-TEMPO

Description

Properties

IUPAC Name |

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOOHMMSUBNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Mito-TEMPO: A Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-TEMPO, a strategically designed mitochondria-targeted antioxidant, has emerged as a pivotal tool in the study and potential treatment of pathologies rooted in mitochondrial oxidative stress. Its unique chemical architecture allows for its accumulation within the mitochondrial matrix, placing it at the epicenter of cellular reactive oxygen species (ROS) production. This guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and downstream effects.

Core Mechanism of Action: A Targeted Superoxide (B77818) Dismutase Mimetic

The primary mechanism of action of this compound lies in its potent superoxide dismutase (SOD) mimetic activity, specifically within the mitochondria. This is achieved through a novel chimeric design:

-

Piperidine Nitroxide (TEMPO): This moiety is the functional component, a stable radical that catalytically converts superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2][3]

-

Triphenylphosphonium (TPP⁺) Cation: This lipophilic cation facilitates the molecule's transport across the mitochondrial membrane and its subsequent accumulation within the mitochondrial matrix, driven by the significant negative membrane potential.[4] This targeted delivery can result in a several hundred-fold increase in concentration within the mitochondria compared to the cytoplasm.[4]

This targeted scavenging of mitochondrial superoxide is the foundational action from which all other downstream effects of this compound emanate.

Quantitative Efficacy of this compound

The efficiency of this compound as a superoxide scavenger has been quantified, highlighting its potency.

| Parameter | Value | Reference |

| Reaction Rate Constant with Superoxide | 3.7 x 10⁵ M⁻¹s⁻¹ | [5] |

| Mitochondrial Accumulation | Up to 15 µM in mitochondria after 1-hour incubation | [5] |

| Effect on Mitochondrial Superoxide Dismutation | A 25 nmol/L concentration increases mitochondrial superoxide dismutation by 3-fold in cultured cells | [6] |

Downstream Consequences of Mitochondrial Superoxide Scavenging

By mitigating the initial burst of mitochondrial superoxide, this compound instigates a cascade of beneficial cellular effects.

Prevention of Peroxynitrite Formation

Superoxide can rapidly react with nitric oxide (NO) to form the highly damaging oxidant, peroxynitrite (ONOO⁻). By scavenging superoxide, this compound effectively prevents the formation of peroxynitrite, thus averting the nitrative stress that can lead to irreversible damage to proteins, lipids, and DNA.[4]

Protection of Mitochondrial Integrity and Function

This compound has been demonstrated to preserve mitochondrial function under conditions of oxidative stress.

| Mitochondrial Parameter | Effect of this compound Treatment | Reference |

| Mitochondrial Membrane Potential (MMP) | Significantly raised MMP in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex I Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex II Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex IV Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Isocitrate Dehydrogenase (IDH) Activity | Significant improvement in activity in a 5-FU protected group. | [7] |

| Malate Dehydrogenase (MDH) Activity | Significant improvement in activity in a 5-FU protected group. | [7] |

| ATP Levels | Tended to improve ATP levels in SOD-expressing cells following ATP depletion-recovery. | [8] |

Inhibition of Apoptosis

Mitochondrial oxidative stress is a key trigger for the intrinsic apoptotic pathway. This compound intervenes in this process by:

-

Preventing Bax Translocation: It inhibits the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis.[4]

-

Inhibiting Release of Intermembrane Proteins: Consequently, the release of apoptogenic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondrial intermembrane space is prevented.

Modulation of Key Signaling Pathways

This compound influences several critical signaling pathways that are sensitive to cellular redox status.

-

PI3K/Akt/mTOR Pathway: In neuroblastoma cells exposed to glutamate-induced cytotoxicity, this compound treatment leads to increased phosphorylation of PI3K, Akt, and mTOR, promoting cell survival and inhibiting excessive autophagy.[9][10]

-

ERK1/2 Pathway: The protective effects of this compound in diabetic cardiomyopathy have been associated with the downregulation of ERK1/2 phosphorylation.

-

Nrf2-ARE Pathway: In a model of burn-induced cardiac dysfunction, this compound's protective effects are linked to the modulation of the Nrf2-antioxidant response element (ARE) pathway.

Experimental Protocols

Measurement of Mitochondrial Superoxide with MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate microplates.

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) to a working concentration of 500 nM to 5 µM.[11]

-

Cell Loading: Replace the culture medium with the MitoSOX Red working solution and incubate the cells for 10-30 minutes at 37°C, protected from light.[11][12]

-

Washing: Gently wash the cells three times with a warm buffer to remove excess dye.[12]

-

Imaging and Analysis: Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.[12] Quantify the fluorescence intensity as a measure of mitochondrial superoxide production. For flow cytometry, cells are harvested after loading, washed, and analyzed.[1][13]

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing key parameters of mitochondrial function. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to adhere and grow.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.[14][15]

-

Drug Plate Preparation: Prepare a Seahorse XF utility plate containing the mitochondrial inhibitors:

-

Assay Execution: Place the cell culture microplate and the drug plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in a specific signaling pathway.

Protocol:

-

Protein Extraction: Lyse cells treated with or without this compound in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR).[17][18]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

Core Mechanism of this compound

Caption: The core mechanism of this compound within the mitochondrion.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways influenced by this compound's reduction of mitochondrial ROS.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: A simplified workflow for the Seahorse XF Mito Stress Test.

References

- 1. MitoSOX measurement [bio-protocol.org]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective potential of mitochondria-targeted antioxidant, this compound, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.protocols.io [content.protocols.io]

- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

The Core Mechanism of Mito-TEMPO: A Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-TEMPO, a strategically designed mitochondria-targeted antioxidant, has emerged as a pivotal tool in the study and potential treatment of pathologies rooted in mitochondrial oxidative stress. Its unique chemical architecture allows for its accumulation within the mitochondrial matrix, placing it at the epicenter of cellular reactive oxygen species (ROS) production. This guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and downstream effects.

Core Mechanism of Action: A Targeted Superoxide Dismutase Mimetic

The primary mechanism of action of this compound lies in its potent superoxide dismutase (SOD) mimetic activity, specifically within the mitochondria. This is achieved through a novel chimeric design:

-

Piperidine Nitroxide (TEMPO): This moiety is the functional component, a stable radical that catalytically converts superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2][3]

-

Triphenylphosphonium (TPP⁺) Cation: This lipophilic cation facilitates the molecule's transport across the mitochondrial membrane and its subsequent accumulation within the mitochondrial matrix, driven by the significant negative membrane potential.[4] This targeted delivery can result in a several hundred-fold increase in concentration within the mitochondria compared to the cytoplasm.[4]

This targeted scavenging of mitochondrial superoxide is the foundational action from which all other downstream effects of this compound emanate.

Quantitative Efficacy of this compound

The efficiency of this compound as a superoxide scavenger has been quantified, highlighting its potency.

| Parameter | Value | Reference |

| Reaction Rate Constant with Superoxide | 3.7 x 10⁵ M⁻¹s⁻¹ | [5] |

| Mitochondrial Accumulation | Up to 15 µM in mitochondria after 1-hour incubation | [5] |

| Effect on Mitochondrial Superoxide Dismutation | A 25 nmol/L concentration increases mitochondrial superoxide dismutation by 3-fold in cultured cells | [6] |

Downstream Consequences of Mitochondrial Superoxide Scavenging

By mitigating the initial burst of mitochondrial superoxide, this compound instigates a cascade of beneficial cellular effects.

Prevention of Peroxynitrite Formation

Superoxide can rapidly react with nitric oxide (NO) to form the highly damaging oxidant, peroxynitrite (ONOO⁻). By scavenging superoxide, this compound effectively prevents the formation of peroxynitrite, thus averting the nitrative stress that can lead to irreversible damage to proteins, lipids, and DNA.[4]

Protection of Mitochondrial Integrity and Function

This compound has been demonstrated to preserve mitochondrial function under conditions of oxidative stress.

| Mitochondrial Parameter | Effect of this compound Treatment | Reference |

| Mitochondrial Membrane Potential (MMP) | Significantly raised MMP in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex I Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex II Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Mitochondrial Complex IV Activity | Significantly enhanced activity in a 5-FU challenged group compared to the untreated group. | [7] |

| Isocitrate Dehydrogenase (IDH) Activity | Significant improvement in activity in a 5-FU protected group. | [7] |

| Malate Dehydrogenase (MDH) Activity | Significant improvement in activity in a 5-FU protected group. | [7] |

| ATP Levels | Tended to improve ATP levels in SOD-expressing cells following ATP depletion-recovery. | [8] |

Inhibition of Apoptosis

Mitochondrial oxidative stress is a key trigger for the intrinsic apoptotic pathway. This compound intervenes in this process by:

-

Preventing Bax Translocation: It inhibits the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis.[4]

-

Inhibiting Release of Intermembrane Proteins: Consequently, the release of apoptogenic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondrial intermembrane space is prevented.

Modulation of Key Signaling Pathways

This compound influences several critical signaling pathways that are sensitive to cellular redox status.

-

PI3K/Akt/mTOR Pathway: In neuroblastoma cells exposed to glutamate-induced cytotoxicity, this compound treatment leads to increased phosphorylation of PI3K, Akt, and mTOR, promoting cell survival and inhibiting excessive autophagy.[9][10]

-

ERK1/2 Pathway: The protective effects of this compound in diabetic cardiomyopathy have been associated with the downregulation of ERK1/2 phosphorylation.

-

Nrf2-ARE Pathway: In a model of burn-induced cardiac dysfunction, this compound's protective effects are linked to the modulation of the Nrf2-antioxidant response element (ARE) pathway.

Experimental Protocols

Measurement of Mitochondrial Superoxide with MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate microplates.

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) to a working concentration of 500 nM to 5 µM.[11]

-

Cell Loading: Replace the culture medium with the MitoSOX Red working solution and incubate the cells for 10-30 minutes at 37°C, protected from light.[11][12]

-

Washing: Gently wash the cells three times with a warm buffer to remove excess dye.[12]

-

Imaging and Analysis: Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.[12] Quantify the fluorescence intensity as a measure of mitochondrial superoxide production. For flow cytometry, cells are harvested after loading, washed, and analyzed.[1][13]

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing key parameters of mitochondrial function. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to adhere and grow.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.[14][15]

-

Drug Plate Preparation: Prepare a Seahorse XF utility plate containing the mitochondrial inhibitors:

-

Assay Execution: Place the cell culture microplate and the drug plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in a specific signaling pathway.

Protocol:

-

Protein Extraction: Lyse cells treated with or without this compound in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR).[17][18]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

Core Mechanism of this compound

Caption: The core mechanism of this compound within the mitochondrion.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways influenced by this compound's reduction of mitochondrial ROS.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: A simplified workflow for the Seahorse XF Mito Stress Test.

References

- 1. MitoSOX measurement [bio-protocol.org]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective potential of mitochondria-targeted antioxidant, this compound, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.protocols.io [content.protocols.io]

- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mito-TEMPO as a Superoxide (B77818) Dismutase Mimetic

This guide provides a comprehensive overview of this compound, a mitochondria-targeted antioxidant that functions as a superoxide dismutase (SOD) mimetic. It delves into its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Concepts: Understanding Mitochondrial Oxidative Stress and this compound

Mitochondria, the primary sites of cellular energy production, are also the main source of intracellular reactive oxygen species (ROS).[1][2] Superoxide (O₂•⁻), a primary ROS, is generated as a byproduct of the electron transport chain (ETC). Under pathological conditions, excessive superoxide production leads to mitochondrial damage and cellular dysfunction, contributing to a wide range of diseases.[3][4]

Endogenous antioxidant defense systems, such as the enzyme superoxide dismutase 2 (SOD2 or MnSOD) in the mitochondria, convert superoxide into the less reactive hydrogen peroxide (H₂O₂).[5] However, when these defenses are overwhelmed, therapeutic intervention becomes necessary.

This compound is a novel antioxidant specifically designed to address this issue.[3] It is a hybrid molecule composed of two key parts:

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable nitroxide radical that acts as a potent SOD mimetic, catalytically scavenging superoxide.[6]

-

Triphenylphosphonium (TPP⁺): A lipophilic cation that causes the molecule to accumulate several hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential.[3][6]

This targeted delivery makes this compound a highly effective agent for reducing mitochondrial oxidative stress at its source, offering significant advantages over non-targeted antioxidants.[6][7]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in different models.

Table 1: Summary of In Vitro Efficacy of this compound

| Parameter Assessed | Cell Type | This compound Concentration | Key Result | Reference |

| Embryo Development | Porcine Embryos | 0.1 µM | Improved blastocyst development by reducing superoxide. | [8] |

| Cell Viability | Human Neuroblastoma SH-SY5Y | 25-100 µM | No cytotoxicity; significantly increased cell viability. | [9] |

| Mitochondrial Membrane Potential | Rat Renal Tubular Epithelial NRK-52E | 10 µM | Reversed oxalate-induced attenuation of mitochondrial membrane potential. | [9] |

| Post-thaw Sperm Quality | Semen Samples | 5-50 µM | Significantly improved post-thaw sperm motility, viability, and membrane integrity. | [10] |

| Neuroprotection | Human Neuroblastoma SH-SY5Y | 50-100 µM | Protected against glutamate-induced cytotoxicity by attenuating ROS and improving mitochondrial membrane potential. | [11][12] |

| SOD Activity | Human Neuroblastoma SH-SY5Y | 50-100 µM | Restored SOD activity in glutamate-exposed cells from ~55% to ~98%. | [12] |

Table 2: Summary of In Vivo Dosages and Effects of this compound

| Animal Model | Condition | Dosage and Administration | Key Result | Reference |

| C57BL/6J Mice | Acetaminophen (B1664979) (APAP) Hepatotoxicity | 10 or 20 mg/kg, i.p. | Dose-dependently attenuated liver injury, reduced necrosis, and prevented mitochondrial dysfunction. | [6][13] |

| Rats | Neuropathic Pain (CCI) | 0.7 mg/kg, i.p. daily for 14 days | Significantly increased paw withdrawal threshold and thermal paw withdrawal latency. | [14] |

| C57BL/6J Mice | Lipopolysaccharide (LPS)-Induced Sepsis | Pretreatment | Attenuated liver injury, suppressed pro-inflammatory cytokines, and enhanced antioxidative capability. | [15] |

| Diabetic Mice (Type 1 & 2) | Diabetic Cardiomyopathy | Daily injection for 30 days | Inhibited mitochondrial ROS, prevented oxidative stress, decreased apoptosis, and improved myocardial function. | [16] |

Table 3: Effects of this compound on Key Mitochondrial and Cellular Parameters

| Parameter | Model System | Effect of this compound | Quantitative Change | Reference |

| Mitochondrial Superoxide | Aβ-insulted Primary Neurons | Suppression | Significantly suppressed Aβ-promoted mitochondrial superoxide production. | [17] |

| ATP Production | Aβ-insulted Primary Neurons | Preservation | Preserved ATP production against Aβ toxicity. | [17] |

| ATP Levels | Rat Cochlea (Noise-Induced Hearing Loss) | Restoration | Significantly restored ATP levels after noise exposure. | [3][4] |

| Mitochondrial DNA (mtDNA) | Rat Cochlea (Noise-Induced Hearing Loss) | Alleviation of Damage | Attenuated noise-induced mtDNA oxidative damage. | [3][4] |

| Malondialdehyde (MDA) | Serum of Rats with Neuropathic Pain | Decrease | Decreased MDA content, indicating reduced lipid peroxidation. | [14] |

| Glutathione (GSH) Content | Serum of Rats with Neuropathic Pain | Increase | Increased GSH content, indicating enhanced antioxidant capacity. | [14] |

| Cardiac H₂O₂ | Burn-Injured Mice | Reduction | Reduced cardiac H₂O₂ by 95% and mitochondrial H₂O₂ by 85%. | [5] |

| Cardiac Antioxidants | Burn-Injured Mice | Increase | Increased cardiac antioxidant capacity by 73%. | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the efficacy of this compound.

Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol is adapted from standard procedures for quantifying mitochondrial superoxide in live cells.[18][19]

Principle: MitoSOX Red is a cell-permeant fluorogenic dye that is selectively targeted to mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product.

Materials:

-

MitoSOX Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Live-cell imaging system (fluorescence microscope or plate reader) or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in appropriate culture plates or chamber slides.

-

Reagent Preparation: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed (37°C) culture medium or HBSS. Protect the solution from light.

-

Incubation: Remove the culture medium from the cells and add the MitoSOX Red working solution. Incubate the cells at 37°C for 10-30 minutes.[18][20]

-

Washing: Gently wash the cells three times with pre-warmed sterile PBS or culture medium to remove excess probe.[18][20]

-

Detection:

-

Fluorescence Microscopy/Plate Reader: Immediately image the cells. For plate readers, use an excitation wavelength of approximately 485-510 nm and measure fluorescence emission at ~580-590 nm.[18]

-

Flow Cytometry: Resuspend the cells and analyze them using the PE channel to quantify fluorescence intensity.[20]

-

-

Analysis: Quantify the mean fluorescence intensity and compare treated groups to controls. Normalize to cell number or a nuclear stain if necessary.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential (ΔΨm). At high ΔΨm, it forms "J-aggregates" that exhibit red fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 Assay Kit

-

Cell culture medium

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate (for plate reader/flow cytometry) or on coverslips (for microscopy).

-

Treatment: Treat cells with the experimental compounds (e.g., an inducer of mitochondrial dysfunction with or without this compound) for the desired duration.

-

JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution to each well. Incubate at 37°C for 15-30 minutes.

-

Washing: Discard the staining solution and wash the cells twice with assay buffer.

-

Measurement:

-

Plate Reader: Measure fluorescence intensity at ~525 nm (green) and ~590 nm (red).

-

Microscopy: Visualize cells and capture images in both green and red channels.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 3: In Vivo Model of Acetaminophen (APAP) Hepatotoxicity

This protocol describes a common mouse model to test the protective effects of this compound against drug-induced liver injury.[6][13]

Materials:

-

C57BL/6J mice

-

Acetaminophen (APAP)

-

This compound

-

Sterile saline

-

Equipment for intraperitoneal (i.p.) injection

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Acclimation and Fasting: Acclimate mice to the facility conditions. Fast the mice overnight before the experiment.[6]

-

APAP Administration: Dissolve APAP in warm sterile saline. Administer a single dose of 300 mg/kg APAP via i.p. injection.[6][13]

-

This compound Treatment: Dissolve this compound in sterile saline. At a specified time post-APAP (e.g., 1.5 hours), administer this compound (e.g., 10 or 20 mg/kg) via i.p. injection.[6][9] A vehicle control group (saline only) should be included.

-

Monitoring and Sample Collection: At designated time points (e.g., 3 and 6 hours post-APAP), euthanize the mice.

-

Blood Analysis: Collect blood via cardiac puncture to measure plasma alanine (B10760859) aminotransferase (ALT) activities, a key indicator of liver damage.

-

Histology: Harvest the livers and fix them in formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess the extent of centrilobular necrosis.[6]

-

Analysis: Compare plasma ALT levels and the quantified area of necrosis between the control, APAP-only, and APAP + this compound groups.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms and experimental processes related to this compound.

Diagram 1: Core Mechanism of this compound```dot

Caption: A typical workflow for evaluating the protective effects of this compound in a cell-based model.

Diagram 3: this compound's Role in Attenuating Apoptosis

Caption: this compound inhibits the apoptosis cascade by scavenging superoxide and preventing mitochondrial dysfunction.

Diagram 4: Modulation of Inflammatory Pathways by this compound

Caption: this compound can suppress inflammation by scavenging mitochondrial ROS, a key trigger for inflammasomes.

Conclusion

This compound has emerged as a powerful and specific tool for investigating the role of mitochondrial superoxide in cellular pathophysiology. Its ability to catalytically remove superoxide at its primary site of production provides a significant advantage over general antioxidants. Extensive preclinical data demonstrate its protective effects in a wide array of conditions, including drug-induced organ toxicity, neurodegenerative diseases, diabetic complications, and inflammatory states. [6][15][16][21]The detailed protocols and conceptual pathways provided in this guide serve as a resource for researchers aiming to utilize this compound to explore the mechanisms of oxidative stress and develop novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]

- 4. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

- 12. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Mitochondrial Superoxide Production [bio-protocol.org]

- 19. The selective detection of mitochondrial superoxide by live cell imaging | Springer Nature Experiments [experiments.springernature.com]

- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondria-targeted antioxidant this compound alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mito-TEMPO as a Superoxide Dismutase Mimetic

This guide provides a comprehensive overview of this compound, a mitochondria-targeted antioxidant that functions as a superoxide dismutase (SOD) mimetic. It delves into its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Concepts: Understanding Mitochondrial Oxidative Stress and this compound

Mitochondria, the primary sites of cellular energy production, are also the main source of intracellular reactive oxygen species (ROS).[1][2] Superoxide (O₂•⁻), a primary ROS, is generated as a byproduct of the electron transport chain (ETC). Under pathological conditions, excessive superoxide production leads to mitochondrial damage and cellular dysfunction, contributing to a wide range of diseases.[3][4]

Endogenous antioxidant defense systems, such as the enzyme superoxide dismutase 2 (SOD2 or MnSOD) in the mitochondria, convert superoxide into the less reactive hydrogen peroxide (H₂O₂).[5] However, when these defenses are overwhelmed, therapeutic intervention becomes necessary.

This compound is a novel antioxidant specifically designed to address this issue.[3] It is a hybrid molecule composed of two key parts:

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable nitroxide radical that acts as a potent SOD mimetic, catalytically scavenging superoxide.[6]

-

Triphenylphosphonium (TPP⁺): A lipophilic cation that causes the molecule to accumulate several hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential.[3][6]

This targeted delivery makes this compound a highly effective agent for reducing mitochondrial oxidative stress at its source, offering significant advantages over non-targeted antioxidants.[6][7]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in different models.

Table 1: Summary of In Vitro Efficacy of this compound

| Parameter Assessed | Cell Type | This compound Concentration | Key Result | Reference |

| Embryo Development | Porcine Embryos | 0.1 µM | Improved blastocyst development by reducing superoxide. | [8] |

| Cell Viability | Human Neuroblastoma SH-SY5Y | 25-100 µM | No cytotoxicity; significantly increased cell viability. | [9] |

| Mitochondrial Membrane Potential | Rat Renal Tubular Epithelial NRK-52E | 10 µM | Reversed oxalate-induced attenuation of mitochondrial membrane potential. | [9] |

| Post-thaw Sperm Quality | Semen Samples | 5-50 µM | Significantly improved post-thaw sperm motility, viability, and membrane integrity. | [10] |

| Neuroprotection | Human Neuroblastoma SH-SY5Y | 50-100 µM | Protected against glutamate-induced cytotoxicity by attenuating ROS and improving mitochondrial membrane potential. | [11][12] |

| SOD Activity | Human Neuroblastoma SH-SY5Y | 50-100 µM | Restored SOD activity in glutamate-exposed cells from ~55% to ~98%. | [12] |

Table 2: Summary of In Vivo Dosages and Effects of this compound

| Animal Model | Condition | Dosage and Administration | Key Result | Reference |

| C57BL/6J Mice | Acetaminophen (APAP) Hepatotoxicity | 10 or 20 mg/kg, i.p. | Dose-dependently attenuated liver injury, reduced necrosis, and prevented mitochondrial dysfunction. | [6][13] |

| Rats | Neuropathic Pain (CCI) | 0.7 mg/kg, i.p. daily for 14 days | Significantly increased paw withdrawal threshold and thermal paw withdrawal latency. | [14] |

| C57BL/6J Mice | Lipopolysaccharide (LPS)-Induced Sepsis | Pretreatment | Attenuated liver injury, suppressed pro-inflammatory cytokines, and enhanced antioxidative capability. | [15] |

| Diabetic Mice (Type 1 & 2) | Diabetic Cardiomyopathy | Daily injection for 30 days | Inhibited mitochondrial ROS, prevented oxidative stress, decreased apoptosis, and improved myocardial function. | [16] |

Table 3: Effects of this compound on Key Mitochondrial and Cellular Parameters

| Parameter | Model System | Effect of this compound | Quantitative Change | Reference |

| Mitochondrial Superoxide | Aβ-insulted Primary Neurons | Suppression | Significantly suppressed Aβ-promoted mitochondrial superoxide production. | [17] |

| ATP Production | Aβ-insulted Primary Neurons | Preservation | Preserved ATP production against Aβ toxicity. | [17] |

| ATP Levels | Rat Cochlea (Noise-Induced Hearing Loss) | Restoration | Significantly restored ATP levels after noise exposure. | [3][4] |

| Mitochondrial DNA (mtDNA) | Rat Cochlea (Noise-Induced Hearing Loss) | Alleviation of Damage | Attenuated noise-induced mtDNA oxidative damage. | [3][4] |

| Malondialdehyde (MDA) | Serum of Rats with Neuropathic Pain | Decrease | Decreased MDA content, indicating reduced lipid peroxidation. | [14] |

| Glutathione (GSH) Content | Serum of Rats with Neuropathic Pain | Increase | Increased GSH content, indicating enhanced antioxidant capacity. | [14] |

| Cardiac H₂O₂ | Burn-Injured Mice | Reduction | Reduced cardiac H₂O₂ by 95% and mitochondrial H₂O₂ by 85%. | [5] |

| Cardiac Antioxidants | Burn-Injured Mice | Increase | Increased cardiac antioxidant capacity by 73%. | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the efficacy of this compound.

Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol is adapted from standard procedures for quantifying mitochondrial superoxide in live cells.[18][19]

Principle: MitoSOX Red is a cell-permeant fluorogenic dye that is selectively targeted to mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product.

Materials:

-

MitoSOX Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Live-cell imaging system (fluorescence microscope or plate reader) or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in appropriate culture plates or chamber slides.

-

Reagent Preparation: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed (37°C) culture medium or HBSS. Protect the solution from light.

-

Incubation: Remove the culture medium from the cells and add the MitoSOX Red working solution. Incubate the cells at 37°C for 10-30 minutes.[18][20]

-

Washing: Gently wash the cells three times with pre-warmed sterile PBS or culture medium to remove excess probe.[18][20]

-

Detection:

-

Fluorescence Microscopy/Plate Reader: Immediately image the cells. For plate readers, use an excitation wavelength of approximately 485-510 nm and measure fluorescence emission at ~580-590 nm.[18]

-

Flow Cytometry: Resuspend the cells and analyze them using the PE channel to quantify fluorescence intensity.[20]

-

-

Analysis: Quantify the mean fluorescence intensity and compare treated groups to controls. Normalize to cell number or a nuclear stain if necessary.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential (ΔΨm). At high ΔΨm, it forms "J-aggregates" that exhibit red fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 Assay Kit

-

Cell culture medium

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate (for plate reader/flow cytometry) or on coverslips (for microscopy).

-

Treatment: Treat cells with the experimental compounds (e.g., an inducer of mitochondrial dysfunction with or without this compound) for the desired duration.

-

JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution to each well. Incubate at 37°C for 15-30 minutes.

-

Washing: Discard the staining solution and wash the cells twice with assay buffer.

-

Measurement:

-

Plate Reader: Measure fluorescence intensity at ~525 nm (green) and ~590 nm (red).

-

Microscopy: Visualize cells and capture images in both green and red channels.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 3: In Vivo Model of Acetaminophen (APAP) Hepatotoxicity

This protocol describes a common mouse model to test the protective effects of this compound against drug-induced liver injury.[6][13]

Materials:

-

C57BL/6J mice

-

Acetaminophen (APAP)

-

This compound

-

Sterile saline

-

Equipment for intraperitoneal (i.p.) injection

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Acclimation and Fasting: Acclimate mice to the facility conditions. Fast the mice overnight before the experiment.[6]

-

APAP Administration: Dissolve APAP in warm sterile saline. Administer a single dose of 300 mg/kg APAP via i.p. injection.[6][13]

-

This compound Treatment: Dissolve this compound in sterile saline. At a specified time post-APAP (e.g., 1.5 hours), administer this compound (e.g., 10 or 20 mg/kg) via i.p. injection.[6][9] A vehicle control group (saline only) should be included.

-

Monitoring and Sample Collection: At designated time points (e.g., 3 and 6 hours post-APAP), euthanize the mice.

-

Blood Analysis: Collect blood via cardiac puncture to measure plasma alanine aminotransferase (ALT) activities, a key indicator of liver damage.

-

Histology: Harvest the livers and fix them in formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess the extent of centrilobular necrosis.[6]

-

Analysis: Compare plasma ALT levels and the quantified area of necrosis between the control, APAP-only, and APAP + this compound groups.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms and experimental processes related to this compound.

Diagram 1: Core Mechanism of this compound```dot

Caption: A typical workflow for evaluating the protective effects of this compound in a cell-based model.

Diagram 3: this compound's Role in Attenuating Apoptosis

Caption: this compound inhibits the apoptosis cascade by scavenging superoxide and preventing mitochondrial dysfunction.

Diagram 4: Modulation of Inflammatory Pathways by this compound

Caption: this compound can suppress inflammation by scavenging mitochondrial ROS, a key trigger for inflammasomes.

Conclusion

This compound has emerged as a powerful and specific tool for investigating the role of mitochondrial superoxide in cellular pathophysiology. Its ability to catalytically remove superoxide at its primary site of production provides a significant advantage over general antioxidants. Extensive preclinical data demonstrate its protective effects in a wide array of conditions, including drug-induced organ toxicity, neurodegenerative diseases, diabetic complications, and inflammatory states. [6][15][16][21]The detailed protocols and conceptual pathways provided in this guide serve as a resource for researchers aiming to utilize this compound to explore the mechanisms of oxidative stress and develop novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]

- 4. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

- 12. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Mitochondrial Superoxide Production [bio-protocol.org]

- 19. The selective detection of mitochondrial superoxide by live cell imaging | Springer Nature Experiments [experiments.springernature.com]

- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondria-targeted antioxidant this compound alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Cellular Defense: A Technical Guide to Mitochondria-Targeted Antioxidants

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the mitochondrion stands as a central hub of metabolic activity, critical for energy production. However, this vital organelle is also the primary source of endogenous reactive oxygen species (ROS), molecules that, in excess, inflict oxidative damage implicated in a vast array of pathologies, from neurodegenerative diseases to cardiovascular conditions and cancer. The pursuit of therapies to counteract this damage has led to the development of a novel class of compounds: mitochondria-targeted antioxidants (MTAs). This in-depth guide explores the discovery, development, and mechanisms of these precision therapeutics, offering a comprehensive resource for researchers at the forefront of this exciting field.

The Dawn of a Targeted Approach: Discovery and Rationale

The concept of delivering antioxidants directly to the site of their production arose from the limitations of conventional, non-targeted antioxidants. While molecules like vitamin C and E demonstrated antioxidant properties, their clinical efficacy was often hampered by poor bioavailability and an inability to accumulate within the mitochondria at concentrations sufficient to counteract the high localized levels of ROS.[1]

The pioneering work in the late 1990s and early 2000s focused on a strategy to hijack the mitochondrion's own electrochemical gradient. The inner mitochondrial membrane maintains a significant negative potential (around -150 to -180 mV), which can be exploited to drive the uptake of lipophilic cations.[2][3] This led to the development of the first generation of MTAs, where an antioxidant moiety was covalently linked to a triphenylphosphonium (TPP⁺) cation.[1][4] This groundbreaking approach allowed for the accumulation of antioxidants within the mitochondrial matrix at concentrations several hundred-fold higher than in the cytosol, marking a paradigm shift in antioxidant therapy.[2][5]

Classes of Mitochondria-Targeted Antioxidants: A Comparative Overview

The field of MTAs has expanded to include a diverse array of molecules, each with unique properties and mechanisms of action. The primary classes are summarized below.

TPP-Based Antioxidants

This class remains the most extensively studied. The TPP⁺ cation acts as a molecular "tugboat," delivering various antioxidant "cargo" to the mitochondria.

-

MitoQ (Mitoquinone): A derivative of the endogenous antioxidant coenzyme Q10 (ubiquinone), MitoQ is one of the most well-characterized MTAs.[2][4][5] Its ubiquinone moiety can be regenerated by the electron transport chain, allowing it to act as a recyclable antioxidant.[1]

-

SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): Utilizing the potent antioxidant plastoquinone, derived from chloroplasts, SkQ1 has shown efficacy in various preclinical models.[4][6][7]

-

MitoTEMPO: This compound incorporates a nitroxide radical (TEMPO) that mimics the activity of superoxide (B77818) dismutase (SOD), specifically scavenging superoxide radicals.[1][8]

-

MitoVitE: A mitochondria-targeted version of vitamin E (α-tocopherol), designed to protect against lipid peroxidation within the mitochondrial membranes.[1]

Szeto-Schiller (SS) Peptides

Developed by Drs. Hazel Szeto and Peter Schiller, these are short, synthetic peptides with intrinsic antioxidant and mitochondria-protective properties.[9] A prominent example is SS-31 (Elamipretide) , which has been investigated in clinical trials for various conditions. These peptides do not rely on the mitochondrial membrane potential for uptake and are thought to interact with the inner mitochondrial membrane, particularly with cardiolipin, to exert their effects.[10]

Liposomal Delivery Systems

Encapsulating antioxidants within liposomes that are surface-modified with mitochondria-targeting moieties, such as TPP⁺, represents another promising strategy. This approach can enhance the bioavailability and cellular uptake of the antioxidant cargo.

Quantitative Efficacy of Mitochondria-Targeted Antioxidants

The following tables summarize key quantitative data from various studies, providing a comparative overview of the efficacy of different MTAs.

Table 1: In Vitro Efficacy of TPP-Based Antioxidants

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| MitoQ | H9c2 myoblasts | Doxorubicin-induced cell viability | 1 µM (co-treatment) | [11] |

| H9c2 myoblasts | Doxorubicin-induced cell viability | 2.5 µM (pretreatment) | [11] | |

| SkQ1 | H9c2 myoblasts | Doxorubicin-induced cell viability | 1 µM (co-treatment) | [11] |

| H9c2 myoblasts | Doxorubicin-induced cell viability | 5 µM (pretreatment) | [11] | |

| MitoTEMPO | Human NP cells | AGEs-induced ROS production | 5 µM | [12] |

| SkQ1 | Human NP cells | AGEs-induced ROS production | 20 nM | [12] |

Table 2: In Vivo Efficacy of Mitochondria-Targeted Antioxidants

| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |

| SkQ1 | p53-/- mice | Spontaneous tumors | 5 nmol/kg/day | Delayed tumor appearance, increased lifespan by 30-40% | [4] |

| MitoQ | Mice | KrasG12D-induced pancreatic abnormalities | 20 mg/kg (i.p.) every 2nd day | Reduced formation of abnormal pancreatic structures | [4] |

| MitoTEMPO | Mice | Polymicrobial sepsis | 50 nmol/kg (5 doses post-CLP) | No long-term survival benefit | [13][14] |

| SkQ1 | Mice | Polymicrobial sepsis | 5 nmol/kg (5 doses post-CLP) | Exacerbated 28-day mortality | [13][14] |

Key Signaling Pathways in Mitochondrial Oxidative Stress

Mitochondrial ROS do not merely cause indiscriminate damage; they also act as signaling molecules that can trigger various cellular pathways. Understanding these pathways is crucial for the rational design and application of MTAs.

Caption: Key signaling pathways initiated by mitochondrial ROS.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments cited in the study of mitochondria-targeted antioxidants.

Synthesis of TPP-Based Mitochondria-Targeted Antioxidants (General Protocol)

This protocol outlines the general steps for conjugating an antioxidant moiety to a TPP cation.

Caption: General workflow for synthesizing TPP-based MTAs.

Detailed Methodology:

-

Functionalization of the Antioxidant: The antioxidant molecule is first modified to introduce a reactive group suitable for conjugation. For example, a hydroxyl group can be converted to a leaving group like a tosylate or a mesylate, or a carboxylic acid can be activated.

-

Synthesis of the TPP-Alkyl Linker: A common linker is a bromoalkyl chain of varying lengths. This is typically synthesized by reacting triphenylphosphine (B44618) with a dibromoalkane.

-

Conjugation: The functionalized antioxidant is reacted with the TPP-alkyl linker. This is often a nucleophilic substitution reaction where the antioxidant displaces the bromine on the linker.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to remove unreacted starting materials and byproducts.

Measurement of Mitochondrial Superoxide Production

The production of superoxide, the primary ROS generated by the electron transport chain, can be measured using fluorescent probes.

Methodology using MitoSOX Red:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Treatment: Treat the cells with the mitochondria-targeted antioxidant at the desired concentrations for the appropriate duration. Include positive (e.g., Antimycin A) and negative controls.

-

Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer to remove excess probe.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze the fluorescence intensity using a flow cytometer.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for the uptake of TPP-based MTAs.

Methodology using JC-1:

-

Cell Culture and Treatment: Prepare and treat cells as described in the superoxide measurement protocol.

-

Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with buffer.

-

Analysis:

-

Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the membrane potential.

-

Flow Cytometry: Analyze the cell populations for red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Future Directions and Challenges

The field of mitochondria-targeted antioxidants holds immense promise for the treatment of a wide range of diseases. However, several challenges remain.

Caption: Key future directions and challenges in MTA research.

Future research will likely focus on developing novel targeting strategies that are independent of the mitochondrial membrane potential, designing MTAs that can be activated at specific sites of pathology, and exploring combination therapies. Overcoming the challenges of clinical translation, including optimizing dosing regimens and identifying appropriate patient populations, will be critical to realizing the full therapeutic potential of this innovative class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Current perspectives of mitochondria-targeted antioxidants in cancer prevention and treatment [frontiersin.org]

- 5. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of therapeutic peptides affecting mitochondria | EurekAlert! [eurekalert.org]

- 10. mdpi.com [mdpi.com]

- 11. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cellular Defense: A Technical Guide to Mitochondria-Targeted Antioxidants

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the mitochondrion stands as a central hub of metabolic activity, critical for energy production. However, this vital organelle is also the primary source of endogenous reactive oxygen species (ROS), molecules that, in excess, inflict oxidative damage implicated in a vast array of pathologies, from neurodegenerative diseases to cardiovascular conditions and cancer. The pursuit of therapies to counteract this damage has led to the development of a novel class of compounds: mitochondria-targeted antioxidants (MTAs). This in-depth guide explores the discovery, development, and mechanisms of these precision therapeutics, offering a comprehensive resource for researchers at the forefront of this exciting field.

The Dawn of a Targeted Approach: Discovery and Rationale

The concept of delivering antioxidants directly to the site of their production arose from the limitations of conventional, non-targeted antioxidants. While molecules like vitamin C and E demonstrated antioxidant properties, their clinical efficacy was often hampered by poor bioavailability and an inability to accumulate within the mitochondria at concentrations sufficient to counteract the high localized levels of ROS.[1]

The pioneering work in the late 1990s and early 2000s focused on a strategy to hijack the mitochondrion's own electrochemical gradient. The inner mitochondrial membrane maintains a significant negative potential (around -150 to -180 mV), which can be exploited to drive the uptake of lipophilic cations.[2][3] This led to the development of the first generation of MTAs, where an antioxidant moiety was covalently linked to a triphenylphosphonium (TPP⁺) cation.[1][4] This groundbreaking approach allowed for the accumulation of antioxidants within the mitochondrial matrix at concentrations several hundred-fold higher than in the cytosol, marking a paradigm shift in antioxidant therapy.[2][5]

Classes of Mitochondria-Targeted Antioxidants: A Comparative Overview

The field of MTAs has expanded to include a diverse array of molecules, each with unique properties and mechanisms of action. The primary classes are summarized below.

TPP-Based Antioxidants

This class remains the most extensively studied. The TPP⁺ cation acts as a molecular "tugboat," delivering various antioxidant "cargo" to the mitochondria.

-

MitoQ (Mitoquinone): A derivative of the endogenous antioxidant coenzyme Q10 (ubiquinone), MitoQ is one of the most well-characterized MTAs.[2][4][5] Its ubiquinone moiety can be regenerated by the electron transport chain, allowing it to act as a recyclable antioxidant.[1]

-

SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): Utilizing the potent antioxidant plastoquinone, derived from chloroplasts, SkQ1 has shown efficacy in various preclinical models.[4][6][7]

-

MitoTEMPO: This compound incorporates a nitroxide radical (TEMPO) that mimics the activity of superoxide dismutase (SOD), specifically scavenging superoxide radicals.[1][8]

-

MitoVitE: A mitochondria-targeted version of vitamin E (α-tocopherol), designed to protect against lipid peroxidation within the mitochondrial membranes.[1]

Szeto-Schiller (SS) Peptides

Developed by Drs. Hazel Szeto and Peter Schiller, these are short, synthetic peptides with intrinsic antioxidant and mitochondria-protective properties.[9] A prominent example is SS-31 (Elamipretide) , which has been investigated in clinical trials for various conditions. These peptides do not rely on the mitochondrial membrane potential for uptake and are thought to interact with the inner mitochondrial membrane, particularly with cardiolipin, to exert their effects.[10]

Liposomal Delivery Systems

Encapsulating antioxidants within liposomes that are surface-modified with mitochondria-targeting moieties, such as TPP⁺, represents another promising strategy. This approach can enhance the bioavailability and cellular uptake of the antioxidant cargo.

Quantitative Efficacy of Mitochondria-Targeted Antioxidants

The following tables summarize key quantitative data from various studies, providing a comparative overview of the efficacy of different MTAs.

Table 1: In Vitro Efficacy of TPP-Based Antioxidants

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| MitoQ | H9c2 myoblasts | Doxorubicin-induced cell viability | 1 µM (co-treatment) | [11] |

| H9c2 myoblasts | Doxorubicin-induced cell viability | 2.5 µM (pretreatment) | [11] | |

| SkQ1 | H9c2 myoblasts | Doxorubicin-induced cell viability | 1 µM (co-treatment) | [11] |

| H9c2 myoblasts | Doxorubicin-induced cell viability | 5 µM (pretreatment) | [11] | |

| MitoTEMPO | Human NP cells | AGEs-induced ROS production | 5 µM | [12] |

| SkQ1 | Human NP cells | AGEs-induced ROS production | 20 nM | [12] |

Table 2: In Vivo Efficacy of Mitochondria-Targeted Antioxidants

| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |

| SkQ1 | p53-/- mice | Spontaneous tumors | 5 nmol/kg/day | Delayed tumor appearance, increased lifespan by 30-40% | [4] |

| MitoQ | Mice | KrasG12D-induced pancreatic abnormalities | 20 mg/kg (i.p.) every 2nd day | Reduced formation of abnormal pancreatic structures | [4] |

| MitoTEMPO | Mice | Polymicrobial sepsis | 50 nmol/kg (5 doses post-CLP) | No long-term survival benefit | [13][14] |

| SkQ1 | Mice | Polymicrobial sepsis | 5 nmol/kg (5 doses post-CLP) | Exacerbated 28-day mortality | [13][14] |

Key Signaling Pathways in Mitochondrial Oxidative Stress

Mitochondrial ROS do not merely cause indiscriminate damage; they also act as signaling molecules that can trigger various cellular pathways. Understanding these pathways is crucial for the rational design and application of MTAs.

Caption: Key signaling pathways initiated by mitochondrial ROS.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments cited in the study of mitochondria-targeted antioxidants.

Synthesis of TPP-Based Mitochondria-Targeted Antioxidants (General Protocol)

This protocol outlines the general steps for conjugating an antioxidant moiety to a TPP cation.

Caption: General workflow for synthesizing TPP-based MTAs.

Detailed Methodology:

-

Functionalization of the Antioxidant: The antioxidant molecule is first modified to introduce a reactive group suitable for conjugation. For example, a hydroxyl group can be converted to a leaving group like a tosylate or a mesylate, or a carboxylic acid can be activated.

-

Synthesis of the TPP-Alkyl Linker: A common linker is a bromoalkyl chain of varying lengths. This is typically synthesized by reacting triphenylphosphine with a dibromoalkane.

-

Conjugation: The functionalized antioxidant is reacted with the TPP-alkyl linker. This is often a nucleophilic substitution reaction where the antioxidant displaces the bromine on the linker.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to remove unreacted starting materials and byproducts.

Measurement of Mitochondrial Superoxide Production

The production of superoxide, the primary ROS generated by the electron transport chain, can be measured using fluorescent probes.

Methodology using MitoSOX Red:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Treatment: Treat the cells with the mitochondria-targeted antioxidant at the desired concentrations for the appropriate duration. Include positive (e.g., Antimycin A) and negative controls.

-

Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer to remove excess probe.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze the fluorescence intensity using a flow cytometer.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for the uptake of TPP-based MTAs.

Methodology using JC-1:

-

Cell Culture and Treatment: Prepare and treat cells as described in the superoxide measurement protocol.

-

Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with buffer.

-

Analysis:

-

Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the membrane potential.

-

Flow Cytometry: Analyze the cell populations for red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Future Directions and Challenges

The field of mitochondria-targeted antioxidants holds immense promise for the treatment of a wide range of diseases. However, several challenges remain.

Caption: Key future directions and challenges in MTA research.

Future research will likely focus on developing novel targeting strategies that are independent of the mitochondrial membrane potential, designing MTAs that can be activated at specific sites of pathology, and exploring combination therapies. Overcoming the challenges of clinical translation, including optimizing dosing regimens and identifying appropriate patient populations, will be critical to realizing the full therapeutic potential of this innovative class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Current perspectives of mitochondria-targeted antioxidants in cancer prevention and treatment [frontiersin.org]

- 5. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of therapeutic peptides affecting mitochondria | EurekAlert! [eurekalert.org]

- 10. mdpi.com [mdpi.com]

- 11. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Mito-TEMPO in Scavenging Mitochondrial ROS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary